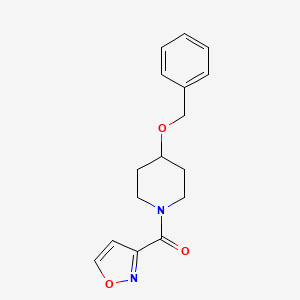![molecular formula C25H30N4O3 B5069777 N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, also known as MPP or MPPF, is a selective antagonist for the serotonin 1A receptor. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide works by selectively binding to the serotonin 1A receptor and blocking the binding of serotonin. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and appetite. By blocking the receptor, N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide can help researchers better understand the role of the serotonin 1A receptor in these processes.
Biochemical and Physiological Effects:
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been shown to have various biochemical and physiological effects. In animal studies, N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been shown to decrease anxiety-like behavior and increase social interaction. It has also been shown to have antidepressant-like effects. These effects are thought to be due to the selective antagonism of the serotonin 1A receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in lab experiments is its selectivity for the serotonin 1A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is its potential for off-target effects. It is important for researchers to carefully control for these effects when using N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in lab experiments.
Future Directions
There are many potential future directions for the use of N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide in scientific research. One area of interest is in the study of the role of the serotonin 1A receptor in various neurological disorders, such as depression and anxiety. N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide could also be used to study the effects of other drugs that target the serotonin 1A receptor. Additionally, N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide could be used in the development of new drugs that target this receptor for the treatment of various disorders.
Synthesis Methods
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide can be synthesized using a multi-step process. The first step involves the synthesis of 2-methoxybenzylamine, which is then reacted with 1-(4-chlorobutyl)-4-piperidone to form the intermediate compound 1-(2-methoxybenzyl)-4-(4-chlorobutyl)piperidine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide.
Scientific Research Applications
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is in the study of the serotonin 1A receptor. N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide is a selective antagonist for this receptor, which means that it can bind to the receptor and prevent serotonin from binding to it. This can help researchers better understand the role of the serotonin 1A receptor in various physiological processes.
properties
IUPAC Name |
N-[2-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-31-23-10-6-5-7-20(23)19-28-16-12-21(13-17-28)29-24(11-15-26-29)27-25(30)14-18-32-22-8-3-2-4-9-22/h2-11,15,21H,12-14,16-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOBXPXOVUKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5069695.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)
![N-allyl-N'-[4-(phenyldiazenyl)phenyl]thiourea](/img/structure/B5069725.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
![methyl 2-(5-{[1-(2,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5069735.png)

![2-(4-fluorophenyl)-5-[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5069748.png)
![diethyl 5-({[6-(isopropoxycarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5069753.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5069761.png)
![11-(2,6-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5069769.png)


![3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5069818.png)